(S)-1-Phenylbut-3-en-2-amine hydrochloride
Description
Significance of Chiral Amines as Synthetic Intermediates in Advanced Organic Chemistry
Chiral amines are ubiquitous structural motifs found in a vast array of biologically active compounds, including a significant portion of pharmaceuticals, agrochemicals, and natural products. beilstein-journals.orgnih.gov It is estimated that approximately 40-45% of small-molecule drugs contain at least one chiral amine fragment, highlighting their importance in medicinal chemistry. beilstein-journals.org Beyond their presence in final products, chiral amines are crucial as intermediates, chiral auxiliaries, and catalysts in asymmetric synthesis, enabling the selective production of a desired enantiomer of a target molecule. beilstein-journals.orgbeilstein-journals.org
The development of efficient methods for the synthesis of enantiomerically pure amines is a central theme in modern organic chemistry. nih.gov These methods can be broadly categorized into several approaches, including the resolution of racemic mixtures, the use of a chiral pool (naturally occurring chiral molecules), and, most notably, asymmetric synthesis. Asymmetric synthesis, which involves the conversion of a prochiral substrate into a chiral product using a chiral catalyst or reagent, is often the most efficient and atom-economical approach. nih.govbeilstein-journals.org
Overview of the Compound's Position in Chemical Research
(S)-1-Phenylbut-3-en-2-amine hydrochloride belongs to the class of homoallylic amines, which are characterized by an amino group located at the carbon atom adjacent to a C=C double bond. Homoallylic amines are particularly valuable synthetic intermediates due to the presence of two reactive functional groups—the amine and the alkene—which can be selectively modified to introduce further complexity. beilstein-journals.orgresearchgate.net They serve as key precursors in the synthesis of various nitrogen-containing natural products and heterocyclic compounds. beilstein-journals.orgresearchgate.net
While extensive research has been dedicated to the synthesis of chiral amines in general, the specific compound this compound is primarily recognized as a building block available for chemical research. Its commercial availability suggests its utility in the synthesis of more complex molecules, although detailed research publications specifically focusing on its synthesis and applications are not widespread. The research landscape is more focused on the development of general methodologies for the asymmetric synthesis of chiral homoallylic amines, for which (S)-1-Phenylbut-3-en-2-amine serves as a representative example.
Scope and Research Trajectories Pertaining to this compound
The primary research trajectory related to this compound involves its potential application in the synthesis of complex chiral molecules. The future direction of research in the broader field of chiral amine synthesis points towards the development of more sustainable and efficient catalytic systems. chiralpedia.com
Key research trends that are relevant to the synthesis and potential applications of this compound include:
Biocatalysis: The use of enzymes, such as transaminases and amine dehydrogenases, for the synthesis of chiral amines is a rapidly growing area. archivemarketresearch.comnih.gov These methods offer high enantioselectivity and operate under mild, environmentally friendly conditions. Future research will likely focus on engineering enzymes with broader substrate scopes and improved stability. nih.gov
Flow Chemistry: The implementation of continuous-flow processes for the synthesis of chiral amines is gaining traction. archivemarketresearch.com This technology can lead to improved reaction efficiency, safety, and scalability.
AI-Driven Catalyst Design: Artificial intelligence and machine learning are being increasingly used to accelerate the discovery and optimization of new chiral catalysts. archivemarketresearch.com This approach has the potential to revolutionize the development of synthetic routes to compounds like this compound.
Green Chemistry: There is a strong emphasis on developing synthetic methods that adhere to the principles of green chemistry, such as maximizing atom economy and minimizing waste. chiralpedia.com This includes the use of biomass-derived starting materials and the development of recyclable catalysts. chiralpedia.com
While specific research on this compound is limited, the advancements in the broader field of chiral amine synthesis will undoubtedly provide new and improved methods for its preparation and pave the way for its application in the synthesis of novel and valuable compounds.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 141448-55-7 |
| Molecular Formula | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol |
| IUPAC Name | (2S)-1-phenylbut-3-en-2-amine;hydrochloride |
| Canonical SMILES | C=CC@HN.Cl |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-phenylbut-3-en-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h2-7,10H,1,8,11H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQARJHXPFBJRD-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670714 | |
| Record name | (2S)-1-Phenylbut-3-en-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141448-55-7 | |
| Record name | (2S)-1-Phenylbut-3-en-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for S 1 Phenylbut 3 En 2 Amine Hydrochloride
Enantioselective and Stereoselective Synthetic Approaches
The synthesis of single-enantiomer pharmaceuticals and fine chemicals is a cornerstone of modern chemistry. For (S)-1-Phenylbut-3-en-2-amine hydrochloride, the primary challenge lies in the precise control of the stereochemistry at the C-2 position. The main strategies employed involve asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled methods to induce chirality.
Asymmetric Catalysis in Direct and Indirect Synthesis
Asymmetric catalysis offers an efficient route to chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. This approach is broadly categorized into metal-catalyzed reactions and enzymatic transformations.
Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines from prochiral precursors such as enamines or imines. nih.govresearchgate.net This method often involves the use of a rhodium precursor complexed with a chiral phosphine (B1218219) ligand. The mechanism generally proceeds through the formation of a catalyst-substrate complex, followed by the stereoselective addition of hydrogen.
For the synthesis of (S)-1-Phenylbut-3-en-2-amine, a potential precursor would be the corresponding imine or enamine. The choice of the chiral ligand is crucial for achieving high enantioselectivity. Ligands with a thiourea (B124793) moiety have been shown to be particularly effective in the rhodium-catalyzed asymmetric hydrogenation of unprotected N-H imines, achieving high yields and enantiomeric excesses (ee). researchgate.net The thiourea group is believed to interact with the counterion of the iminium salt, playing a key role in the enantio-differentiation process. researchgate.net
Table 1: Representative Results for Rhodium-Catalyzed Asymmetric Hydrogenation of Imines Data is representative of the performance of this methodology on similar substrates as reported in the literature.
| Substrate | Chiral Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| N-H Iminium Salt | Bisphosphine-Thiourea Ligand | 0.2 - 1.0 | Up to 97 | Up to 95 |
Molybdenum-catalyzed asymmetric allylic alkylation (Mo-AAA) and amination have emerged as robust methods for the formation of carbon-carbon and carbon-nitrogen bonds with excellent control of both regioselectivity and stereoselectivity. acs.orgresearchgate.net These reactions typically employ a molybdenum precursor and a chiral ligand, often derived from pyridine-oxazoline or bisoxazoline scaffolds.
In the context of synthesizing (S)-1-Phenylbut-3-en-2-amine, this strategy could be applied through the reaction of a suitable nucleophile with a racemic allylic substrate in the presence of a chiral molybdenum catalyst. A key advantage of molybdenum catalysis is its tendency to favor the formation of branched products, which is essential for the desired product structure. The reaction proceeds via an η³-allylmolybdenum intermediate, and the enantioselectivity is dictated by the chiral ligand environment. This methodology has been successfully applied to the synthesis of complex chiral molecules, demonstrating its potential for producing highly enantiomerically enriched amines. acs.orgresearchgate.net
Table 2: Representative Outcomes for Molybdenum-Catalyzed Asymmetric Allylic Amination Data is representative of the performance of this methodology on similar substrates as reported in the literature.
| Allylic Substrate | Amine Nucleophile | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Branched:Linear Ratio |
|---|---|---|---|---|---|
| Branched Allylic Carbonate | Various Amines | Pyridine-Oxazoline Type | Up to 96 | >99 | >20:1 |
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. Amine transaminases (ATAs) are particularly prominent in this field, as they can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. The reaction involves the transfer of an amino group from an amine donor, such as alanine (B10760859) or isopropylamine, to a ketone substrate.
For the synthesis of (S)-1-Phenylbut-3-en-2-amine, the corresponding ketone, 1-phenylbut-3-en-2-one (B3051966), would be the substrate. The use of an (S)-selective ATA would directly yield the desired enantiomer. A significant challenge in transaminase-catalyzed reactions is the unfavorable equilibrium. This can be overcome by using a large excess of the amine donor or by employing a second enzyme to remove the ketone byproduct. Laccases, in conjunction with other enzymes, can be part of enzymatic cascades to produce chiral amines, further expanding the toolkit of biocatalysis.
Table 3: Representative Data for Amine Transaminase-Catalyzed Synthesis of Chiral Amines Data is representative of the performance of this methodology on similar substrates as reported in the literature.
| Ketone Substrate | Amine Donor | Enzyme | Conversion/Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Prochiral Ketone | L-Alanine | (S)-selective Amine Transaminase | >60 (Yield) | ~90 |
Chiral Auxiliary and Substrate-Controlled Methodologies
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed. Common chiral auxiliaries include oxazolidinones and pseudoephedrine derivatives.
In the synthesis of (S)-1-Phenylbut-3-en-2-amine, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the amine group or the formation of the chiral center via an alkylation or addition reaction. For instance, a chiral oxazolidinone could be used to direct the formation of a related chiral intermediate.
Substrate-controlled synthesis relies on the existing chirality within a molecule to direct the formation of new stereocenters. This approach is often used in the synthesis of natural products, where a readily available chiral starting material from the "chiral pool" is elaborated. For the synthesis of the target compound, a substrate-controlled approach might involve starting with a chiral precursor that already contains a stereocenter, which then directs the formation of the amine-bearing stereocenter.
Diastereoselective Synthesis and Control of Stereochemical Outcomes
Diastereoselective synthesis aims to produce a specific diastereomer of a product. In the context of synthesizing a molecule with a single stereocenter like (S)-1-Phenylbut-3-en-2-amine, diastereoselective control is exerted during the reaction of a prochiral substrate with a chiral reagent or in the presence of a chiral auxiliary. The interaction between the chiral element and the substrate creates a diastereomeric transition state, where one is energetically favored, leading to the preferential formation of one enantiomer after the removal of the chiral influence.
The control of the stereochemical outcome is paramount. In asymmetric catalysis, the choice of ligand and metal is critical. In chiral auxiliary-mediated synthesis, the structure of the auxiliary dictates the facial selectivity of the reaction. The reaction conditions, such as temperature and solvent, can also play a significant role in modulating the diastereoselectivity and, consequently, the enantiomeric purity of the final product.
Multi-Step Synthesis and Precursor Chemistry
The synthesis of this compound is a multi-step process that relies on carefully chosen precursors and reaction pathways to ensure the correct stereochemistry of the final product. Key strategies involve the transformation of functional groups in specifically designed intermediates, such as homoallylic alcohols, or the reduction of carbonyl and imine precursors.
Derivatization from Homoallylic Alcohol Intermediates
A prominent route to chiral homoallylic amines involves the use of homoallylic alcohols as key intermediates. This pathway is advantageous as it allows for the stereocenter to be set at the alcohol stage, which is then converted to the desired amine.
The formation of the precursor, a chiral homoallylic alcohol, is a critical step. Asymmetric allylation of an appropriate aldehyde is a common and effective method for this purpose. acs.org These reactions involve the addition of an allyl group to a carbonyl carbon, creating a new stereocenter.
Various catalytic systems have been developed for the enantioselective allylation of aldehydes to produce chiral homoallylic alcohols. organic-chemistry.org Chiral organoboranes, for instance, have demonstrated exceptional enantiomeric excess in the synthesis of homoallylic alcohols. acs.org Another approach involves the use of chiral phosphoric acids as catalysts for the enantioselective addition of boronates to aldehydes. organic-chemistry.org The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome. acs.orgorganic-chemistry.org For the synthesis of the specific precursor for (S)-1-Phenylbut-3-en-2-amine, which is (S)-1-phenylbut-3-en-2-ol, phenylacetaldehyde (B1677652) would be reacted with an allylating agent in the presence of a suitable chiral catalyst.
A notable method involves the iridium-catalyzed asymmetric allylation, which can provide access to enantioenriched homoallylic alcohols. Furthermore, the Hosomi-Sakurai reaction, which utilizes allylsilanes, can be rendered asymmetric through the use of chiral catalysts. organic-chemistry.org
Table 1: Selected Catalytic Systems for Asymmetric Allylation
| Catalyst System | Aldehyde Substrate | Allylating Agent | Typical Enantioselectivity |
|---|---|---|---|
| Chiral Allyldialkylboranes | Various Aldehydes | Allylborane derivative | High (often >90% ee) acs.org |
| Chiral Phosphoric Acid / Boronates | Various Aldehydes | Bi(cyclopentyl)diol-derived boronate | High ee organic-chemistry.org |
| Silver(I) / Chiral Ligand (e.g., (R)-DIFLUORPHOS) | Ketones/Aldehydes | Allyltrimethoxysilane | High ee organic-chemistry.org |
Once the chiral homoallylic alcohol is synthesized, the hydroxyl group must be converted into an amine group. This transformation needs to proceed with retention or predictable inversion of stereochemistry to yield the desired (S)-enantiomer.
A common strategy is to first convert the alcohol into a good leaving group, such as a tosylate or mesylate, which can then be displaced by an amine or an azide (B81097). chemistrysteps.com The azide can subsequently be reduced to the primary amine. This two-step process generally proceeds with an inversion of configuration at the stereocenter.
Another effective method is the Mitsunobu reaction, where the alcohol is reacted with a nitrogen nucleophile, such as phthalimide (B116566) or an N-Boc protected carbamate, in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate. organic-chemistry.org This reaction typically proceeds with a clean inversion of stereochemistry.
The Ritter reaction offers an alternative pathway where the alcohol is treated with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the amine. chemistrysteps.com However, this method is often best suited for tertiary or resonance-stabilized alcohols that can readily form a carbocation intermediate. chemistrysteps.com
More direct methods, such as the dehydrative amination of allylic alcohols, have also been developed using molybdenum-based catalysts. organic-chemistry.org These reactions can provide direct access to allylic amines from allylic alcohols. organic-chemistry.org
Reduction Pathways from Carbonyl and Imine Precursors
An alternative synthetic approach involves the reduction of carbonyl or imine functionalities. These methods can be highly effective, particularly when combined with asymmetric reduction techniques to establish the desired stereochemistry.
A key precursor for this route is the ketone 1-phenylbut-3-en-2-one. nih.gov This ketone can be synthesized through various classical organic reactions. For instance, a multi-step synthesis starting from 4-chlorobutyryl chloride and benzene (B151609) has been reported to produce a related diketone, which could be a precursor. researchgate.net The reduction of 1-phenylbut-3-en-2-one can be achieved in a stereoselective manner. For example, reduction with sodium borohydride (B1222165) can yield the corresponding homoallylic alcohol, 1-phenylbut-3-en-2-ol. orgsyn.orgnih.gov
Reductive amination is a powerful one-pot procedure for converting a ketone directly into an amine. harvard.edumasterorganicchemistry.com This reaction involves the condensation of the ketone (1-phenylbut-3-en-2-one) with an amine source, such as ammonia, to form an intermediate imine or enamine, which is then reduced in situ. thieme-connect.de Common reducing agents for this process include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the iminium ion over the ketone. harvard.edumasterorganicchemistry.com To achieve the desired (S)-stereochemistry, a chiral reducing agent or a chiral auxiliary on the amine source would be required.
Alternatively, the ketone can first be converted to an imine, which is then isolated and subsequently reduced. The reduction of a pre-formed imine can be achieved using various reducing agents, including sodium borohydride or through catalytic hydrogenation. organic-chemistry.org Asymmetric hydrogenation of the C=N bond using a chiral catalyst, such as a BINOL-derived boro-phosphate or a chiral iridium or rhodium complex, can provide the amine with high enantioselectivity. organic-chemistry.org
Table 2: Common Reducing Agents for Reductive Amination and Imine Reduction
| Reducing Agent | Substrate | Key Features |
|---|---|---|
| Sodium Cyanoborohydride (NaBH3CN) | Carbonyl + Amine (in situ) | Selective for iminium ions at controlled pH; toxic byproducts. harvard.edumasterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Carbonyl + Amine (in situ) | Highly selective, mild, and avoids cyanide use. harvard.edu |
| H2 / Catalyst (e.g., Pd, Pt, Ni) | Imine | Catalytic hydrogenation, can be made asymmetric with chiral catalysts. thieme-connect.de |
Strategies for Aliphatic Amine Construction
Broader strategies for constructing aliphatic amines can also be applied to the synthesis of (S)-1-Phenylbut-3-en-2-amine. These methods often focus on the direct introduction of a nitrogen-containing group across a carbon-carbon double bond.
Hydroamination, the addition of an N-H bond across an alkene, represents a highly atom-economical method for amine synthesis. libretexts.orgwikipedia.org This reaction can be catalyzed by a range of metals, including alkali metals, rare-earth metals, and transition metals. libretexts.org
For the synthesis of (S)-1-Phenylbut-3-en-2-amine, an intermolecular hydroamination of 1-phenyl-1-butene would be required. However, achieving regioselectivity (Markovnikov vs. anti-Markovnikov addition) and enantioselectivity in the hydroamination of internal olefins is a significant challenge. nih.govrsc.org Most hydroamination methods are more established for terminal alkenes or for intramolecular cyclizations. wikipedia.org
Recent advancements have led to the development of copper-catalyzed hydroamination reactions that can convert unactivated internal olefins into enantioenriched α-branched amines with high enantiomeric excess. nih.gov These methods often employ a silane (B1218182) as a hydride source and a chiral ligand to control the stereochemical outcome. nih.gov Iridium-catalyzed systems have also been reported for the regioselective hydroamination of internal homoallylic amines. rsc.org While these methods show promise, their application to the specific synthesis of (S)-1-Phenylbut-3-en-2-amine from a simple alkene precursor would require careful optimization of catalysts and reaction conditions to control both regioselectivity and enantioselectivity. libretexts.orgrsc.org
C(sp³)–H Functionalization Methods
The direct functionalization of C(sp³)–H bonds represents a powerful and efficient strategy for molecular diversification. dntb.gov.uarsc.org Achieving site-selectivity in primary aliphatic amines, however, remains a significant challenge in organic synthesis. rsc.orgcore.ac.uk
Recent progress has been made in the palladium-catalyzed C(sp³)–H functionalization of primary aliphatic amines. researchgate.net For a molecule like (S)-1-Phenylbut-3-en-2-amine, this could conceptually involve the selective activation of a C-H bond on the butyl chain. For instance, methods have been developed for the γ-arylation of primary alkylamines using a transient directing group, such as glyoxylic acid. This approach avoids the need for protecting groups and allows for the direct installation of an aryl group at the γ-position of a primary amine. While the target molecule has a phenyl group at the 1-position, this methodology highlights the potential for late-stage functionalization of related structures.
Furthermore, the combination of photoredox catalysis and hydrogen atom transfer (HAT) has enabled the α-C(sp³)–H functionalization of primary aliphatic amines through a free radical pathway. rsc.org This strategy could be envisioned for the modification of the carbon atom adjacent to the amine group in the target molecule.
The table below summarizes some recent approaches to C(sp³)–H functionalization of primary aliphatic amines.
| Methodology | Catalyst/Reagent | Position of Functionalization | Key Features | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Arylation | Palladium Catalyst / Glyoxylic Acid (Transient Directing Group) | γ-C(sp³)–H | Highly site-selective; no need for protection/deprotection. | |
| Photoredox/HAT Catalysis | Photocatalyst / HAT Agent | α-C(sp³)–H | Proceeds via a free radical pathway. | rsc.org |
| Palladium-Catalyzed Arylation | Palladium Catalyst / Ag₂O | γ-C(sp³)–H of α-amino esters | Applicable to amino acid derivatives. | researchgate.net |
Photoredox Catalysis in Amine Synthesis
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. researchgate.net In the context of chiral amine synthesis, photoredox catalysis can be combined with other catalytic methods to achieve high levels of enantioselectivity. chimia.chnih.gov
One approach involves the dual catalysis of a photoredox catalyst and a chiral catalyst, such as a chiral Brønsted acid or a chiral Lewis acid. chimia.ch For the synthesis of a chiral amine, a prochiral imine precursor could be reduced enantioselectively. For instance, visible light-driven reduction of imines to enantioenriched amines has been demonstrated using a water-soluble iridium photosensitizer in combination with an enzyme (monoamine oxidase) for the selective oxidation of one enantiomer, leading to a cyclic deracemization process. core.ac.ukresearchgate.net This concurrent photoredox and enzymatic catalysis resulted in excellent yields and high enantiomeric excess for the desired amine. core.ac.ukresearchgate.net
Another strategy involves the use of a single chiral photoredox catalyst that can both absorb light and induce stereoselectivity. Copper(II)-bisoxazoline (Cu(II)-BOX) complexes have been shown to act as efficient bifunctional catalysts for the light-induced enantioselective alkylation of imines. researchgate.net This method provides access to chiral amines with tetrasubstituted carbon stereocenters in high yields and enantioselectivities. researchgate.net
The following table illustrates different strategies employing photoredox catalysis for asymmetric amine synthesis.
| Strategy | Catalytic System | Substrate | Key Outcome | Reference |
|---|---|---|---|---|
| Concurrent Photoredox and Enzymatic Catalysis | Iridium Photosensitizer / Monoamine Oxidase (MAO-N-9) | Cyclic Imines | Enantioenriched amines in high yield and e.e. | core.ac.ukresearchgate.net |
| Asymmetric Metallaphotoredox Catalysis | Copper(II)-BOX Complexes | Imines | Chiral N-sulfonylamines with tetrasubstituted carbon stereocenters. | nih.govresearchgate.net |
| Asymmetric Photoredox Organocatalysis | Photocatalyst / Chiral Enamine Catalyst | Olefins | Chiral alkenes as precursors to amines. | nih.gov |
Innovative Reaction Design and Efficiency
Development of Novel Synthetic Routes and Process Optimization
The development of novel and efficient synthetic routes is crucial for the practical production of chiral amines. Biocatalytic methods, in particular, have gained significant attention due to their high selectivity and operation under mild conditions. nih.govtandfonline.comresearchgate.net
Enzymatic routes for chiral amine synthesis often involve enzymes such as transaminases, amine dehydrogenases, and oxidases. researchgate.netnih.govdovepress.com Process optimization is key to the economic viability of these biocatalytic processes. nih.govtandfonline.comnih.gov This includes strategies like cofactor regeneration, enzyme immobilization, and the use of engineered enzymes with improved stability and substrate scope. nih.govtandfonline.comresearchgate.netnih.govdovepress.com For example, transaminases can be used to convert a prochiral ketone into a chiral amine with high enantioselectivity, and process parameters such as pH, temperature, and substrate concentration are optimized to maximize yield and efficiency. nih.govdovepress.com
A techno-economic assessment comparing two multi-enzyme systems for the production of (S)-α-methylbenzylamine, a structurally related chiral amine, found that a route utilizing an amine dehydrogenase was more cost-effective than a transamination route, primarily due to differences in raw material and enzyme costs. mdpi.com
Multicomponent Catalytic Reactions Incorporating Amine Synthesis
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Several MCRs are well-suited for the synthesis of amines and their derivatives. nih.gov
The Strecker reaction, the first described MCR, involves the reaction of an aldehyde or ketone, an amine, and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to an α-amino acid. nih.govnih.gov Asymmetric versions of the Strecker reaction, using chiral catalysts, can provide enantiomerically enriched products. nih.gov
The Mannich reaction is another important MCR that forms a β-amino carbonyl compound from an aldehyde, a primary or secondary amine, and a compound with an acidic proton. nih.gov The Petasis reaction, or borono-Mannich reaction, is a variation that uses an organoboronic acid instead of an enolizable carbonyl compound. nih.gov
These MCRs offer a convergent and atom-economical approach to the synthesis of complex amines from simple starting materials. acsgcipr.org
Green Chemistry Principles in Synthesis Research
Atom Economy and Reaction Mass Efficiency Assessments
Green chemistry principles are increasingly being integrated into the design of synthetic routes to minimize environmental impact. nih.gov Two key metrics for evaluating the "greenness" of a chemical process are atom economy (AE) and reaction mass efficiency (RME). buecher.deresearchgate.net
Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.gov
Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. nih.govbuecher.de
Reaction Mass Efficiency (RME) provides a more realistic measure of the efficiency of a process by taking into account the reaction yield and the stoichiometry of the reactants. researchgate.net
The following table provides a conceptual comparison of different reaction types in the context of green chemistry metrics.
| Reaction Type | Typical Atom Economy | Key Characteristics | Reference |
|---|---|---|---|
| Addition (e.g., Diels-Alder) | High (often 100%) | All reactant atoms are incorporated into the product. | nih.gov |
| Rearrangement | High (often 100%) | Intramolecular reorganization of atoms. | researchgate.net |
| Substitution | Medium to Low | Generates stoichiometric byproducts (leaving groups). | |
| Elimination | Low | Generates stoichiometric byproducts. | buecher.de |
Mechanistic Investigations and Reaction Pathway Elucidation
Studies on Stereodetermining Elements in Asymmetric Transformations
The asymmetric synthesis of chiral allylic and homoallylic amines is a cornerstone of modern organic chemistry, with several strategies developed to control the stereochemical outcome. acs.org The stereochemistry of products like (S)-1-Phenylbut-3-en-2-amine is determined by the specific reagents and catalysts employed.
Key strategies for achieving stereocontrol in the synthesis of related structures include:
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen or a reactant can direct the approach of a nucleophile or electrophile, leading to a diastereoselective transformation.
Chiral Catalysts: Asymmetric transition-metal catalysts and organocatalysts have emerged as powerful tools for the enantioselective synthesis of these amines. nih.gov For instance, chiral phosphoric acids have been used to catalyze the asymmetric acs.orgnih.gov-rearrangement of ene-aldimines to furnish enantioenriched homoallylic amines. nih.gov
Substrate Control: The inherent chirality in a starting material can influence the stereochemistry of subsequent reactions.
In the context of homoallylic amines, the reaction of allylboronic acids with acyl hydrazones has been shown to proceed with high syn-selectivity, a stereochemical outcome opposite to that observed in the allylboration of imines. nih.gov This highlights the subtle electronic and steric effects that dictate the stereodetermining step of the reaction.
Examination of Transition States and Intermediates
The elucidation of reaction mechanisms hinges on the identification and characterization of transient species such as transition states and intermediates. For the formation of homoallylic amines, various intermediates have been proposed and, in some cases, detected.
In reactions involving the allylation of imines, a key intermediate is the iminium ion, which is formed upon protonation or activation of the imine. libretexts.orglibretexts.org The geometry of this iminium ion and the subsequent nucleophilic attack are critical in determining the stereochemistry of the final product. Computational studies are often employed to model the transition states of these reactions, providing insights into the origins of stereoselectivity.
For radical reactions, the detection of short-lived radical intermediates is a significant challenge. Techniques such as radical trapping followed by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can provide evidence for the presence of these species and help to elucidate the reaction pathway. chimia.ch
Reaction Mechanism Analysis for Formation and Transformation
The formation of the 1-phenylbut-3-en-2-amine (B8762561) scaffold can be achieved through several mechanistic pathways, including nucleophilic additions, radical reactions, and processes involving imine-iminium ion intermediates.
Nucleophilic addition reactions are a common and versatile method for the synthesis of allylic and homoallylic amines. nih.gov These reactions typically involve the addition of a carbon nucleophile to an imine or a related electrophile.
Common nucleophilic addition pathways include:
Addition of Organometallic Reagents to Imines: Vinyl and allyl organometallic reagents, such as those derived from zinc, are frequently used to construct the carbon skeleton of allylic and homoallylic amines. nih.gov The reaction of an allyl nucleophile with an imine is a direct route to homoallylic amines. organic-chemistry.org
Hosomi-Sakurai Reaction: This reaction involves the Lewis acid-promoted addition of an allyl silane (B1218182) to an electrophile, such as an iminium ion, to form a homoallylic amine. organic-chemistry.org
Three-Component Reactions: The condensation of an aldehyde, an amine, and an allyl nucleophile (like allyltrimethylsilane) in a single pot provides an efficient route to protected homoallylic amines. organic-chemistry.org
Table 1: Examples of Nucleophilic Addition Reactions for Homoallylic Amine Synthesis
| Reaction Type | Electrophile | Nucleophile | Catalyst/Promoter | Product Type |
| Imine Allylation | Imine | Allyltrimethoxysilane | CuCl-TBAT | Homoallylic Amine |
| Hosomi-Sakurai Reaction | Iminium Ion | Allylsilane | Lewis Acid (e.g., BF₃·Et₂O) | Homoallylic Amine |
| Three-Component Reaction | Aldehyde/Amine | Allyltrimethylsilane | Iodine | Protected Homoallylic Amine |
While ionic pathways have traditionally dominated the synthesis of homoallylic amines, radical-based methods have emerged as a powerful alternative. nih.gov These reactions often proceed under mild conditions and can offer complementary reactivity and selectivity.
A notable example is the photoredox-catalyzed radical-radical cross-coupling between an α-amino alkyl radical and an allylic radical generated from a feedstock like butadiene. nih.gov This approach avoids the use of pre-formed organometallic reagents and demonstrates excellent regioselectivity and functional group tolerance. nih.gov The detection and characterization of the intermediate radicals in such processes are crucial for mechanistic understanding. chimia.ch
Imines and their protonated or alkylated counterparts, iminium ions, are key intermediates in a vast array of organic transformations, including the synthesis of amines. libretexts.orglibretexts.orgwikipedia.org The formation of an imine typically occurs through the condensation of a primary amine with an aldehyde or ketone. libretexts.orgyoutube.com This process is reversible and involves the formation of a carbinolamine intermediate, followed by dehydration to yield the imine. libretexts.org
The resulting imine can then be activated by protonation or a Lewis acid to form a more electrophilic iminium ion. wikipedia.orgyoutube.com This iminium ion is susceptible to attack by various nucleophiles, including allylating agents, to afford homoallylic amines. nih.gov In some cases, an iminium-triflate ion pair has been proposed as a key intermediate in organocatalytic allylation reactions. nih.gov The hydrolysis of an iminium ion regenerates the carbonyl compound and the amine. libretexts.org
The mechanism of enamine formation from a secondary amine and a carbonyl compound also proceeds through an iminium ion intermediate. youtube.comyoutube.com
Computational and Theoretical Chemistry Studies
Computational and theoretical chemistry studies play an increasingly important role in elucidating the mechanisms of complex organic reactions. Density Functional Theory (DFT) calculations, for instance, can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict the stereochemical outcomes of asymmetric reactions.
For the synthesis of homoallylic amines, computational studies can help to understand the nature of the catalyst-substrate interactions that lead to high enantioselectivity. By modeling the transition states of the stereodetermining step, researchers can gain insights into the non-covalent interactions that govern the facial selectivity of the nucleophilic attack on the iminium ion. These theoretical models are invaluable for the rational design of new and improved catalysts and for predicting the outcomes of novel transformations.
Density Functional Theory (DFT) for Mechanistic Insights
DFT calculations focus on the electron density of a molecule to determine its energy and other properties. This approach is computationally less intensive than other high-level ab initio methods, allowing for the study of relatively large and complex molecules. For instance, in reactions involving the amine or the alkene functional group of (S)-1-phenylbut-3-en-2-amine, DFT could be employed to:
Map Potential Energy Surfaces: By calculating the energy of the system at various points along a reaction coordinate, a potential energy surface can be constructed. This map helps in identifying the lowest energy pathway from reactants to products.
Locate Transition States: Transition states are saddle points on the potential energy surface and represent the energy barrier of a reaction. DFT calculations can optimize the geometry of these transient species and determine their vibrational frequencies to confirm they are true transition states (characterized by one imaginary frequency).
Calculate Reaction Energies and Activation Barriers: The difference in energy between reactants and products gives the reaction energy (enthalpy), indicating whether a reaction is exothermic or endothermic. The energy difference between the reactants and the transition state provides the activation energy, a key factor in determining the reaction rate.
A hypothetical DFT study on the synthesis or reaction of (S)-1-phenylbut-3-en-2-amine could involve modeling the interaction with a catalyst or another reactant. The calculations would reveal the electronic and steric factors that govern the reaction's progress.
Conformational Analysis and Reactivity Prediction
The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations due to the rotation around single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies. The reactivity of a molecule like (S)-1-phenylbut-3-en-2-amine is intrinsically linked to its preferred conformation(s), as the spatial orientation of its functional groups dictates how it will interact with other molecules.
Computational methods, including molecular mechanics and quantum chemical calculations, are employed to perform conformational analysis. For (S)-1-phenylbut-3-en-2-amine, the key rotatable bonds would be the C-C single bonds in the butyl chain and the C-N bond. A systematic search of the conformational space would involve rotating these bonds and calculating the energy of each resulting conformer.
The results of such an analysis would typically be presented as a potential energy surface or a table of low-energy conformers. These low-energy conformations are the most populated at a given temperature and are therefore the most likely to be involved in a chemical reaction. The analysis can predict:
The most stable conformer: This is the global minimum on the potential energy surface.
The relative energies of other low-lying conformers: This provides insight into the flexibility of the molecule.
The geometric parameters of each conformer: This includes bond lengths, bond angles, and dihedral angles.
By examining the spatial arrangement of the phenyl, amino, and vinyl groups in the most stable conformers, predictions can bemade about the molecule's reactivity. For example, the accessibility of the lone pair of electrons on the nitrogen atom or the π-electrons of the double bond can be assessed.
While specific conformational analysis data for (S)-1-phenylbut-3-en-2-amine hydrochloride is not available, studies on similar chiral amines demonstrate the importance of intramolecular interactions, such as hydrogen bonding, in stabilizing certain conformations. researchgate.net
Quantum Chemical Calculations for Stereoselectivity
The synthesis of a chiral molecule like (S)-1-phenylbut-3-en-2-amine often involves stereoselective reactions, where one stereoisomer is formed in preference to others. Quantum chemical calculations are instrumental in understanding and predicting the stereochemical outcome of such reactions. These calculations can elucidate the factors that control whether the (S) or (R) enantiomer, or a particular diastereomer, is the major product.
To investigate stereoselectivity, computational chemists model the transition states leading to the different stereoisomeric products. The stereoselectivity of a reaction is determined by the difference in the activation energies of these competing transition states. A lower activation energy for the transition state leading to the (S)-enantiomer, for instance, would explain its preferential formation.
Key aspects that can be analyzed using quantum chemical calculations include:
Steric Hindrance: The calculations can quantify the steric repulsion between bulky groups in the transition state. The transition state with less steric strain will be lower in energy.
Electronic Effects: The electronic interactions between the reactants, such as orbital overlap and electrostatic interactions, can favor one transition state over another.
Catalyst-Substrate Interactions: In catalyzed reactions, quantum chemical calculations can model the binding of the substrate to the chiral catalyst and identify the interactions that lead to the observed stereoselectivity.
For example, in the asymmetric synthesis of (S)-1-phenylbut-3-en-2-amine, a chiral catalyst would create a chiral environment around the reactants. Quantum chemical models would show how the substrate docks into the catalyst's active site in a way that exposes one face of the molecule to the reacting partner, leading to the formation of the desired (S)-enantiomer.
The table below illustrates hypothetical energy differences between transition states leading to (S) and (R) products in a stereoselective reaction, as would be determined by quantum chemical calculations.
| Transition State | Relative Energy (kcal/mol) | Predicted Major Product |
| TS-(S) | 0.0 | (S)-enantiomer |
| TS-(R) | 2.5 |
In this hypothetical example, the 2.5 kcal/mol higher energy of the transition state leading to the (R)-enantiomer would result in the predominant formation of the (S)-enantiomer.
Applications of S 1 Phenylbut 3 En 2 Amine Hydrochloride As a Chiral Building Block
Utilization in Asymmetric Synthesis of Complex Molecules
The inherent chirality of (S)-1-phenylbut-3-en-2-amine makes it a significant precursor in asymmetric synthesis, where the goal is to create complex molecules with specific three-dimensional arrangements. beilstein-journals.orgnih.gov Chiral amines are of high interest as intermediates and building blocks for pharmaceuticals. mdpi.com The structural framework of (S)-1-phenylbut-3-en-2-amine hydrochloride is utilized in medicinal chemistry as a foundational element for designing novel drugs, particularly those targeting neurological and psychiatric conditions. smolecule.com For instance, due to its structural similarities to the neurotransmitter dopamine (B1211576), it is used in neuroscience research to investigate dopamine signaling pathways, which are crucial in understanding disorders like Parkinson's disease. smolecule.com
The strategic value of homoallylic amines, such as (S)-1-phenylbut-3-en-2-amine, lies in their ability to undergo a variety of transformations that build molecular complexity while retaining the crucial stereochemical information from the starting material. beilstein-journals.orgnih.gov These transformations often involve the participation of both the amine and the alkene functional groups, allowing for the construction of intricate molecular architectures.
Construction of Chiral Nitrogen-Containing Heterocycles
The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive double bond, makes it an ideal starting point for the synthesis of various chiral nitrogen-containing heterocycles. These heterocyclic scaffolds are ubiquitous in natural products and pharmaceuticals.
Substituted piperidines are among the most common heterocyclic motifs found in pharmaceuticals. organic-chemistry.org The synthesis of chiral piperidines can be achieved from homoallylic amines like (S)-1-phenylbut-3-en-2-amine through intramolecular cyclization strategies. nih.govnih.gov One common approach involves an aminocyclization reaction. rsc.org This can be initiated by the reaction of the alkene with an electrophile, followed by the intramolecular attack of the amine nitrogen.
For example, a general strategy involves the electrophile-induced cyclization of a protected amine. The amine is first protected with a suitable group (e.g., tosyl or Boc), and then treated with an electrophilic reagent. This activates the double bond towards nucleophilic attack by the nitrogen atom, leading to the formation of the six-membered piperidine (B6355638) ring. Another powerful method is the intramolecular hydroamination, where a catalyst promotes the addition of the N-H bond across the double bond. organic-chemistry.org
A plausible synthetic route from (S)-1-phenylbut-3-en-2-amine is outlined below:
Protection: The primary amine is protected, for instance as a tosylamide.
Cyclization: The protected amine undergoes an intramolecular cyclization. This can be achieved via several methods, including acid-catalyzed cyclization or metal-catalyzed hydroamination, to form the piperidine ring. nih.govorganic-chemistry.org
Table 1: Representative General Methods for Piperidine Synthesis from Homoallylic Amines
| Starting Material Type | Reaction Type | Key Reagents | Product Type | Ref. |
|---|---|---|---|---|
| Homoallylic Amine | Electrophilic Cyclization | I₂, NaHCO₃ | Iodomethyl-piperidine | nih.gov |
| Homoallylic Amine | Hydroaminometalation | Pd(OAc)₂, Ligand, Silane (B1218182) | Substituted Piperidine | nih.gov |
| Homoallylic Amine | Aza-Prins Cyclization | Aldehyde, Acid Catalyst | Functionalized Piperidine | frontiersin.org |
Azetidines: The synthesis of the strained four-membered azetidine (B1206935) ring from (S)-1-phenylbut-3-en-2-amine requires a multi-step approach. A common strategy for constructing azetidines is the intramolecular cyclization of γ-amino alcohols. rsc.orgorganic-chemistry.org (S)-1-phenylbut-3-en-2-amine can be converted to the corresponding γ-amino alcohol via hydroboration-oxidation of the terminal alkene. The resulting hydroxyl group is then transformed into a good leaving group (e.g., a mesylate or tosylate). Subsequent treatment with a base induces an intramolecular nucleophilic substitution by the amine to form the azetidine ring. rsc.org
Step 1: Hydroboration-Oxidation: Treatment of N-protected (S)-1-phenylbut-3-en-2-amine with borane (B79455) (BH₃) followed by oxidation (H₂O₂, NaOH) converts the vinyl group into a primary alcohol.
Step 2: Activation of Alcohol: The primary alcohol is converted to a sulfonate ester (e.g., mesylate) by reacting it with methanesulfonyl chloride in the presence of a base.
Step 3: Cyclization: The N-protected γ-amino mesylate is treated with a base to facilitate intramolecular ring closure to the corresponding azetidine derivative. rsc.org
γ-Lactams: γ-Lactams are core structures in many biologically active compounds. youtube.com A versatile method to synthesize chiral γ-lactams from (S)-1-phenylbut-3-en-2-amine involves an initial acylation followed by ring-closing metathesis (RCM). The primary amine is first acylated with an acryloyl chloride or a related activated acrylic acid derivative. This creates a diallylic amide system. This intermediate can then undergo RCM using a ruthenium-based catalyst (e.g., Grubbs catalyst), which forms the five-membered lactam ring by creating a new double bond and releasing ethene as a byproduct. This approach leads to the formation of α,β-unsaturated γ-lactams, which are valuable synthetic intermediates.
Table 2: General Synthetic Strategies for Azetidines and γ-Lactams
| Target Heterocycle | Precursor Type from Homoallylic Amine | Key Transformation(s) | Key Reagents | Ref. |
|---|---|---|---|---|
| Azetidine | N-Protected γ-Amino Alcohol | O-Sulfonylation, Intramolecular Cyclization | MsCl, Base | rsc.org |
| γ-Lactam | N-Acryloyl Homoallylic Amine | Ring-Closing Metathesis (RCM) | Grubbs Catalyst |
Chiral thiazolium salts are important precursors for N-heterocyclic carbenes (NHCs), which are widely used as organocatalysts. beilstein-journals.org These salts can be prepared from chiral primary amines like (S)-1-phenylbut-3-en-2-amine. A general synthetic pathway involves the conversion of the primary amine into a formamide (B127407), followed by reaction with a sulfurizing agent.
A potential route is:
Formylation: The amine is converted to the corresponding N-formyl derivative using a formylating agent like ethyl formate.
Thionation and Cyclization: The formamide is treated with a thionating agent such as Lawesson's reagent or P₄S₁₀, which facilitates the cyclization to form the thiazole (B1198619) ring. To generate a thiazolium salt, the reaction can be designed with an appropriate precursor that introduces the quaternary nitrogen. For example, reaction of an α-haloketone with a thioamide derived from the chiral amine can lead to the formation of a thiazolium salt.
Role in the Synthesis of Aminoacetal Precursors
Aminoacetals are valuable synthetic intermediates that contain both an amine and an acetal (B89532) functional group. While direct synthesis from this compound is not prominently documented, a plausible route can be derived from its corresponding γ-amino alcohol. As described in section 4.2.2, the alkene can be converted to a primary alcohol via hydroboration-oxidation. This N-protected γ-amino alcohol can then react with an aldehyde or ketone under acidic conditions to form a cyclic acetal, specifically a 1,3-oxazinane (B78680) derivative, if the nitrogen participates. Alternatively, if the amine is suitably protected, the hydroxyl group can participate in the formation of a standard acetal with a diol or orthoester, preserving the amino functionality for later transformations.
Participation in Functional Group Transformations (e.g., Amidation, Derivatization)
The primary amine group in this compound is a key site for various functional group transformations, allowing for its elaboration into a wide range of derivatives.
Amidation: The most common transformation is amidation, the reaction of the amine with a carboxylic acid or its activated derivatives (e.g., acyl chlorides, anhydrides) to form an amide bond. This reaction is fundamental in peptide synthesis and for installing various functional groups onto the nitrogen atom. The resulting amides are often more stable and can serve as key intermediates in multi-step syntheses.
Derivatization: For analytical purposes, such as determining enantiomeric purity, the amine can be reacted with a chiral derivatizing agent (CDA). Reagents like Mosher's acid chloride or Marfey's reagent react with the amine to form a mixture of diastereomers. These diastereomers have different physical properties and can be distinguished and quantified by techniques like NMR spectroscopy or HPLC, allowing for the determination of the enantiomeric excess of the original amine sample. Another common derivatization is the formation of sulfonamides (e.g., by reaction with tosyl chloride) or carbamates (e.g., by reaction with Boc-anhydride), which serve as protecting groups that modify the amine's reactivity for subsequent synthetic steps. beilstein-journals.org
Table 3: Common Functional Group Transformations
| Transformation | Reagent Type | Product | Purpose | Ref. |
|---|---|---|---|---|
| Amidation | Acyl Chloride, Carboxylic Acid + Coupling Agent | Amide | Synthesis of complex molecules, peptides | |
| Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Sulfonamide | Protection, directing group | beilstein-journals.org |
| Carbamoylation | Boc₂O, Cbz-Cl | Carbamate (Boc, Cbz) | Amine protection | beilstein-journals.org |
| Derivatization | Chiral Derivatizing Agent (e.g., Mosher's acid) | Diastereomeric Amides | Analytical (e.g., ee determination) |
Advanced Analytical Methodologies for Research Characterization
Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (d.r.)
The quantitative analysis of enantiomeric and diastereomeric purity is a cornerstone of chiral compound characterization. Several sophisticated techniques are utilized for this purpose, each offering distinct advantages in terms of sensitivity, resolution, and experimental requirements.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the separation and quantification of enantiomers. phenomenex.comresearchgate.net This method relies on the use of a chiral stationary phase (CSP), which interacts differentially with the enantiomers of (S)-1-Phenylbut-3-en-2-amine, leading to their separation. phenomenex.com The choice of CSP is critical and is often based on the structural characteristics of the analyte. For amine compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and macrocyclic glycopeptide-based columns are frequently employed. researchgate.neteijppr.com
The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. eijppr.com The differing stabilities of these complexes result in different retention times for the (S)- and (R)-enantiomers, allowing for their baseline resolution and subsequent quantification. sciex.com The use of normal-phase or reversed-phase elution modes can be optimized to achieve the best separation. phenomenex.com For amine-containing compounds like (S)-1-Phenylbut-3-en-2-amine, derivatization with a chiral agent, such as 9-fluorenylmethyl chloroformate-L-proline (FMOC-L-Pro), can also be employed prior to HPLC analysis on a standard achiral column. This creates diastereomeric derivatives that are separable. nih.gov
Table 1: HPLC Parameters for Chiral Separation of Amines
| Parameter | Typical Conditions |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based, macrocyclic glycopeptide) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine; Acetonitrile/Methanol/Ammonium (B1175870) Acetate |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (e.g., 210, 254 nm) or Mass Spectrometry (MS) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) coupled with a chiral stationary phase is another effective method for determining the enantiomeric excess of volatile amine compounds. Similar to chiral HPLC, the separation is achieved through differential interactions between the enantiomers and the chiral stationary phase within the GC column. For amphetamine-type compounds, derivatization is often necessary to improve volatility and chromatographic performance. nih.gov Common derivatizing agents include (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or (1R)-(-)-menthylchloroformate. nih.gov The resulting diastereomers can then be separated on a standard achiral column, such as one with a 5% diphenyl/95% dimethylpolysiloxane phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Additives
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). acs.orgrsc.org When a chiral analyte like (S)-1-Phenylbut-3-en-2-amine is mixed with a chiral auxiliary, two diastereomeric complexes or compounds are formed. acs.org These diastereomers have distinct NMR spectra, allowing for the differentiation and integration of signals corresponding to each enantiomer. rsc.org
Commonly used chiral solvating agents for amines include BINOL derivatives and cyclodiphosph(III)azanes. rsc.orgrsc.org The addition of the CSA to the NMR tube containing the amine solution leads to the formation of non-covalent diastereomeric complexes, resulting in separate signals for the enantiomers in the ¹H or ¹⁹F NMR spectrum. rsc.orgnih.gov The enantiomeric excess can then be calculated from the integration of these well-resolved peaks. rsc.org This method is often rapid, requiring minimal sample preparation. rsc.org
Table 2: Common Chiral Additives for NMR Analysis of Amines
| Chiral Additive Type | Example | Mechanism |
|---|---|---|
| Chiral Solvating Agent (CSA) | (S)-BINOL | Forms transient diastereomeric complexes via non-covalent interactions. rsc.org |
| Chiral Derivatizing Agent (CDA) | Mosher's acid (MTPA) | Forms covalent diastereomeric esters/amides. nih.gov |
| Chiral Lanthanide Shift Reagent | Eu(hfc)₃ | Induces shifts in the NMR spectrum of the enantiomers to different extents. |
Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers exhibit mirror-image CD spectra. This property can be harnessed to determine the enantiomeric excess of a sample. acs.org For amines that may not have a strong chromophore in the accessible UV-Vis region, derivatization with a chromophoric agent or complexation with a metal center can be employed to induce or enhance the CD signal. nih.govnih.gov By creating a calibration curve with samples of known enantiomeric composition, the enantiomeric excess of an unknown sample can be determined with good accuracy. nsf.gov This technique is particularly amenable to high-throughput screening applications. nih.gov
Polarimetry for Optical Rotation
Polarimetry is a classical technique used to measure the optical rotation of a chiral substance in solution. anton-paar.com The magnitude and direction of the rotation of plane-polarized light are characteristic of a specific enantiomer at a given concentration, path length, temperature, and wavelength. libretexts.org The (S)-enantiomer of 1-phenylbut-3-en-2-amine (B8762561) will rotate plane-polarized light in one direction (either dextrorotatory, (+), or levorotatory, (-)), while the (R)-enantiomer will rotate it by an equal magnitude in the opposite direction. nih.gov By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess can be calculated. While a fundamental technique, it is generally less precise than chromatographic or NMR methods for the accurate determination of high enantiomeric excesses. utoronto.ca
Spectroscopic and Diffraction Techniques for Structural Elucidation
Beyond determining purity, a comprehensive understanding of the molecular structure of (S)-1-Phenylbut-3-en-2-amine hydrochloride is essential. A combination of spectroscopic and diffraction methods provides detailed information about its connectivity, stereochemistry, and solid-state arrangement.
Spectroscopic techniques are instrumental in confirming the chemical structure of (S)-1-Phenylbut-3-en-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and multiplicities of the signals provide detailed information about the connectivity of the atoms. For example, in the ¹H NMR spectrum, one would expect to see signals corresponding to the aromatic protons of the phenyl group, the benzylic protons, the methine proton adjacent to the amine, and the protons of the vinyl group.
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. nih.gov This data helps to confirm the molecular formula (C₁₀H₁₃N for the free base) and can provide structural clues based on the observed fragments. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov For (S)-1-Phenylbut-3-en-2-amine, characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the vinyl group, and C-N stretching.
Table 3: Spectroscopic Data for Phenylbutenamine and Related Structures
| Technique | Compound | Key Observations |
|---|---|---|
| ¹³C NMR | 1-Phenylbut-3-en-2-one (B3051966) nih.gov | Signals corresponding to carbonyl, vinyl, methylene, and phenyl carbons. |
| GC-MS | 1-Phenylbut-3-en-1-amine nih.gov | Provides molecular ion peak and fragmentation pattern. |
| IR | 1-Phenylbut-3-en-2-ol nih.gov | Shows characteristic O-H and C=C stretching frequencies. |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (S)-1-Phenylbut-3-en-2-amine |
| (R)-1-Phenylbut-3-en-2-amine |
| 9-fluorenylmethyl chloroformate-L-proline |
| (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid |
| (1R)-(-)-menthylchloroformate |
| (S)-BINOL |
| 1-Phenylbut-3-en-2-one |
| 1-Phenylbut-3-en-1-amine |
| 1-Phenylbut-3-en-2-ol |
| Cellulose |
NMR Spectroscopy for Structural Confirmation in Synthetic Steps
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the molecular framework piece by piece, often starting from the precursor molecules.
During a typical synthesis, a precursor such as 1-Phenyl-3-buten-2-one might be reduced to the corresponding alcohol, 1-Phenylbut-3-en-2-ol, before being converted to the target amine. NMR allows researchers to monitor these transformations. For example, the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum (typically >190 ppm) and the appearance of a hydroxyl-bearing carbon signal (~70-75 ppm) would confirm the reduction to the alcohol. Subsequent conversion to the amine would be verified by shifts in the signals of adjacent protons and carbons.
For the final compound, this compound, the ¹H NMR spectrum provides a distinct fingerprint. The protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The vinyl protons of the allyl group show characteristic signals in the δ 5.0-6.0 ppm range, with distinct coupling patterns. The aliphatic protons, including the benzylic CH₂ and the chiral CH, resonate at higher field strengths. The formation of the hydrochloride salt causes a downfield shift of the protons near the ammonium center (NH₃⁺).
The ¹³C NMR spectrum complements this information by showing a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. In some cases, specialized NMR techniques, such as using a chiral solvating agent, can be employed to determine the enantiomeric excess of the (S)-enantiomer. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Phenyl C-H | 7.20 - 7.50 (m) | 128.0 - 130.0 |
| Phenyl C (quaternary) | - | ~134.0 |
| CH₂ (benzylic) | 2.80 - 3.10 (m) | ~40.0 |
| CH (chiral center) | 3.50 - 3.80 (m) | ~55.0 |
| =CH (internal vinyl) | 5.60 - 5.90 (m) | ~135.0 |
| =CH₂ (terminal vinyl) | 5.10 - 5.40 (m) | ~118.0 |
| NH₃⁺ | 8.50 - 9.00 (br s) | - |
Note: Predicted values are based on analogous structures and may vary depending on solvent and concentration. mpg.decore.ac.uk
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places).
This accuracy allows for the calculation of a unique elemental formula. For the free base, (S)-1-Phenylbut-3-en-2-amine (C₁₀H₁₃N), the theoretical monoisotopic mass is 147.1048 g/mol . smolecule.com An HRMS analysis would be expected to yield a measured mass that matches this theoretical value within a very narrow margin (e.g., ± 5 ppm), thereby ruling out other potential formulas with the same nominal mass. When analyzing the hydrochloride salt, the molecule is typically observed as the protonated free base [M+H]⁺ in the mass spectrum.
Table 2: HRMS Data for the Protonated Free Base of (S)-1-Phenylbut-3-en-2-amine
| Parameter | Value |
| Molecular Formula | C₁₀H₁₄N⁺ |
| Theoretical Exact Mass ([M+H]⁺) | 148.1121 Da |
| Measured Mass ([M+H]⁺) | Conforms to theoretical mass within experimental error (e.g., < 5 ppm) |
| Technique | Typically Electrospray Ionization (ESI) |
The data confirms the presence of the correct elemental composition, a cornerstone of structural verification. smolecule.comachemblock.com
X-Ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of a chiral center. For this compound, this technique provides incontrovertible proof of the (S) configuration at the C2 position.
The method involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the precise position of each atom in the crystal lattice can be determined. This reveals intramolecular details such as bond lengths and angles, as well as intermolecular interactions like hydrogen bonding, which dictate the crystal packing.
By using anomalous dispersion techniques, the absolute configuration of the chiral center can be assigned unambiguously. This is crucial for chiral molecules where biological or chemical activity is often enantiomer-specific. The analysis confirms that the arrangement of the substituents (phenylmethyl, amino, allyl, and hydrogen) around the chiral carbon corresponds to the (S) configuration according to the Cahn-Ingold-Prelog priority rules. nih.gov
Table 3: Representative Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | The geometric category of the crystal (e.g., Monoclinic, Orthorhombic). researchgate.net |
| Space Group | The set of symmetry operations describing the crystal lattice. researchgate.net |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. researchgate.net |
| Z | The number of molecules per unit cell. researchgate.net |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. researchgate.net |
| Absolute Configuration | Confirmed as (S) via analysis of anomalous dispersion (e.g., Flack parameter). |
This technique provides the most complete structural picture of the compound in its solid state. nih.govresearchgate.net
Q & A
Q. What synthetic routes are commonly employed to produce (S)-1-Phenylbut-3-en-2-amine hydrochloride, and how is enantiomeric purity validated?
- Methodological Answer : Synthesis typically involves two steps: (1) Preparation of the chiral amine via asymmetric catalysis or resolution of racemic mixtures, and (2) salt formation with hydrochloric acid. For enantiomeric purity, chiral HPLC with columns like cellulose- or amylose-based stationary phases is recommended. Polarimetric analysis can complement this, with specific rotation values compared to literature data .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular structure and stereochemistry (e.g., vinyl proton splitting patterns at δ 5.2–5.8 ppm).
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 166.1 for the free base).
- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Store in airtight containers at 2–8°C. In case of exposure, rinse with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Standardize protocols:
- Use consistent cell lines (e.g., HEK-293 for receptor binding).
- Validate purity (>95% via HPLC) and confirm stereochemical integrity before testing.
- Cross-reference with structural analogs (e.g., 2-Phenylbutan-1-amine hydrochloride) to isolate structure-activity relationships (SAR) .
Q. What strategies optimize experimental design for studying its stability under physiological conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C).
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS.
- Light Sensitivity : Conduct accelerated stability studies under UV/visible light to assess photolytic pathways .
Q. How can crystallographic data improve mechanistic understanding of its interactions with biological targets?
Q. What computational approaches are effective for predicting its pharmacokinetic properties?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model binding to receptors (e.g., serotonin transporters). Apply density functional theory (DFT) to calculate electrostatic potentials of the vinyl group, which may influence reactivity. Validate predictions with in vitro permeability assays (Caco-2 cells) .
Q. How should researchers design SAR studies to explore modifications of the phenyl or vinyl groups?
- Methodological Answer :
- Phenyl Substitutions : Introduce electron-withdrawing groups (e.g., -F, -NO) to assess effects on receptor affinity.
- Vinyl Modifications : Hydrogenate the double bond or replace it with cyclopropane to study conformational rigidity.
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett constants) with bioactivity .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
